This compound is characterized as a novel, mechanism-based, fast-acting, dual inhibitor of the enzymatic activities of Lysyl Oxidase Like 2 (LOXL2) and LOXL3 [1] [2].
The diagram below illustrates this core mechanism and its functional consequence.
Core mechanism of this compound inhibition of LOXL2/LOXL2 to block collagen cross-linking.
The inhibitory potency and selectivity of this compound were determined using fluorometric enzymatic activity assays based on the detection of hydrogen peroxide (a byproduct of the lysyl oxidase reaction) with an Amplex-Red oxidation assay [2]. The table below summarizes its profile against key lysyl oxidase family members.
| Enzyme | Reported IC₅₀ | Experimental Details |
|---|---|---|
| LOXL2 | ~5 nM [2] | Recombinant human enzyme (rhLOXL2); fast-acting, time-dependent inhibition [1] [2]. |
| LOXL3 | ~6 nM [2] | Recombinant human enzyme (rhLOXL3); dual LOXL2/LOXL3 inhibition profile [1] [2]. |
| LOX | >10,000 nM [2] | Tested against other amine oxidases (SSAO/VAP1, DAO, MAO-A/B); demonstrates high selectivity [2]. |
| LOXL1 | >10,000 nM [2] | High selectivity over LOXL1 and LOX, the "housekeeping" family members [2]. |
| LOXL4 | ~200 nM [2] | Significantly less potent than against primary targets LOXL2/3 [2]. |
The efficacy of this compound has been validated in multiple in vitro and in vivo models of fibrosis. Key methodologies and findings are summarized below.
This compound showed therapeutic effects in several animal models, improving organ function by reducing fibrosis.
| Disease Model | Protocol Summary | Key Results & Biomarkers |
|---|---|---|
| Liver Fibrosis (CCl₄-induced in rats) | Oral administration (3 or 10 mg/kg/day) after 3 weeks of CCl₄ dosing, continued for 3 weeks [2]. | ↓ Collagen content (hydroxyproline), ↓ cross-links, ↓ Sirius Red staining, improved liver function (ALT, AST) [2]. |
| Liver Fibrosis (STAM/HFD diet in mice) | Oral administration (10 mg/kg/day) from 6 to 14 weeks of age [2]. | ↓ Fibrosis area, ↓ collagen content, improved NAFLD activity score (NAS) [2]. |
| Myocardial Infarction (MI in mice) | Oral administration (5 mg/kg) via intravenous or oral routes [2]. | Improved cardiac output, demonstrating benefit in cardiac fibrosis [2]. |
The following diagram outlines the workflow for a typical in vivo efficacy study.
General workflow for in vivo efficacy validation of this compound in fibrosis models.
Fibrosis is characterized by excessive deposition and cross-linking of extracellular matrix (ECM) proteins, particularly collagen, leading to tissue scarring and loss of function [1]. The lysyl oxidase family of enzymes, especially LOXL2 and LOXL3, are key drivers of this process.
The following diagram illustrates the core mechanism of collagen cross-linking by LOX enzymes and its inhibition by PXS-5153A:
Mechanism of LOXL2/3 inhibition by this compound in fibrosis.
This compound is a mechanism-based inhibitor that acts irreversibly [2]. It competes with the native lysine substrate for the enzyme's active site. Once bound, it forms a stable, covalent complex with the lysyl tyrosylquinone (LTQ) co-factor within the enzymatic pocket, leading to permanent inactivation of the enzyme [2].
This compound has demonstrated efficacy in multiple animal models of fibrosis, improving both biochemical markers and organ function.
In a model of heart attack, oral treatment with 25 mg/kg this compound for 4 weeks after myocardial infarction improved cardiac output, demonstrating the compound's potential in treating cardiac fibrosis [1] [4].
The foundational studies for this compound utilized several key in vitro and in vivo methodologies.
This protocol assesses the inhibitor's ability to prevent LOXL2-driven collagen cross-linking.
This is a standard model for inducing and testing anti-fibrotic therapies.
The workflow for the key in vivo experiment is summarized below:
Workflow for in vivo CCl₄-induced liver fibrosis model.
The development of this compound fits into a broader effort to target lysyl oxidases for fibrotic disease.
| Inhibitor | Target | Key Characteristics | Development Status |
|---|---|---|---|
| This compound | Dual LOXL2/LOXL3 | Oral, fast-acting, high selectivity [1] [3] | Preclinical |
| BAPN | Pan-LOX (all isoforms) | Non-specific, irreversible; associated with toxicity (lathyrism) [5] [6] | Preclinical / Historical |
| Simtuzumab | LOXL2 (antibody) | Allosteric inhibitor; failed clinical trials due to lack of enzymatic inhibition [1] [2] | Clinical (Discontinued) |
| PXS-6302 | Pan-LOX | Topical application; developed for skin scarring and fibrosis [6] | Preclinical |
| SNT-5382 | Primarily LOXL2/LOXL3 | Oral; demonstrated clinical target engagement in Phase 1 for cardiac fibrosis [2] | Clinical (Phase 1) |
PXS-5153A is a novel, mechanism-based, fast-acting small molecule inhibitor. Its primary action is the irreversible inhibition of the enzymatic activity of LOXL2 and LOXL3, which are key drivers of collagen and elastin cross-linking in the extracellular matrix (ECM) [1] [2] [3].
The proposed mechanism involves the inhibitor binding to the lysine tyrosylquinone (LTQ) cofactor within the enzyme's active site, leading to Schiff base formation and oxidation. A subsequent nucleophilic attack by an amino acid in the active site results in a covalently bound, inactive enzyme-inhibitor complex [4]. This inhibition disrupts the excessive maturation of collagen cross-links, a hallmark of fibrotic disease and a contributor to tissue stiffening [1].
The table below summarizes key quantitative data for this compound, essential for experimental design and comparison.
| Parameter | Value | Details / Experimental Conditions |
|---|---|---|
| IC₅₀ for LOXL2 | < 40 nM | Consistent across all mammalian species tested [2] [3]. |
| IC₅₀ for LOXL3 | 63 nM | Measured against the human enzyme [2] [3]. |
| Selectivity | >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases [1] [2]. | |
| Onset of Action | Enzymatic activity almost entirely blocked within 15 minutes [2]. | |
| Chemical Formula | C₂₀H₂₅Cl₂FN₄O₂S [2] [3] | |
| Molecular Weight | 475.41 g/mol [2] [3] | |
| CAS Number | 2125956-82-1 [2] [3] |
The following methodologies are adapted from the foundational study by Schilter et al. (2019) [1].
This assay measures the initial step of collagen cross-linking by detecting hydrogen peroxide (H₂O₂) release.
This multi-day assay evaluates the formation of stable collagen cross-links.
This compound has demonstrated efficacy in multiple animal models of fibrosis, improving both histological and functional endpoints.
| Disease Model | Study Design | Key Findings |
|---|
| Liver Fibrosis (CCI₄-induced in rats) | Oral administration of this compound (3 or 10 mg/kg/day) after 3 weeks of CCl₄ dosing, continued for 3 weeks [1]. | • Significant reduction in collagen content and immature/mature cross-links. • Improved liver function (reduced plasma ALT/AST levels). • Reduced disease severity and Sirius Red staining area [1]. | | Liver Fibrosis (Streptozotocin/High Fat Diet) | this compound treatment in a model of metabolic challenge [1] [5]. | Reduced disease severity and improved liver function [1]. | | Myocardial Infarction (Mouse model) | this compound administration following induced heart attack [1] [5]. | Improved cardiac output, demonstrating the benefits of reducing fibrosis in cardiac tissue [1]. |
For laboratory use, this compound is available from several chemical suppliers (e.g., TargetMol, AbMole, MedChemExpress) for research purposes [2] [3] [7]. The provided data on selectivity and pharmacokinetics (e.g., good oral absorption and tissue distribution in rats) [4] supports its use in both in vitro and in vivo studies.
The following diagram illustrates the core mechanism of action of this compound within the enzymatic pocket of LOXL2/LOXL3, based on the described haloallylamine pharmacology [4].
The table below summarizes the core characteristics and in vitro efficacy data for PXS-5153A.
| Aspect | Details and Quantitative Data |
|---|---|
| Molecular Target | Dual enzymatic inhibitor of Lysyl Oxidase Like 2 (LOXL2) and Lysyl Oxidase Like 3 (LOXL3) [1]. |
| Primary Indication | Treatment of fibrotic disease by reducing excessive collagen cross-linking [1]. |
| Mechanism of Action | A mechanism-based, fast-acting inhibitor that reduces LOXL2-mediated collagen oxidation and the subsequent formation of immature and mature collagen crosslinks [1]. |
| In Vitro Enzymatic Inhibition (IC₅₀) | < 5 nM for both LOXL2 and LOXL3. Showed >1000-fold selectivity over LOX, LOXL1, and other amine oxidase family members (MAO-A, MAO-B) [1]. |
| In Vitro Cross-linking Assay | At 200 nM, reduced both immature (hydroxylysinonorleucine - HLNL) and mature (pyridinoline - PYD) crosslinks in a LOXL2-driven system. The mature PYD crosslink was more strongly suppressed [1]. |
The following table outlines the key in vivo findings from animal models of fibrosis.
| Disease Model | Treatment Protocol | Key Efficacy Outcomes |
|---|
| Liver Fibrosis (CCl₄-induced rat model) | Oral administration (3 mg/kg daily or 10 mg/kg 3x/week) after 3 weeks of disease induction [1]. | - Reduced collagen content: Diminished hydroxyproline in liver tissue [1].
Here are the summarized methodologies for the key experiments cited in the research.
1. Fluorometric Enzymatic Activity Assay [1]
2. In Vitro Collagen Cross-linking Assay [1]
3. In Vivo Liver Fibrosis Model (CCl₄-induced) [1]
The diagram below illustrates the mechanism of this compound and the workflow for validating its efficacy.
Mechanism of this compound and key experimental validation pathways.
The table below summarizes the core quantitative data for PXS-5153A:
| Property | Description |
|---|---|
| Primary Target | Dual LOXL2/LOXL3 enzymatic inhibitor [1] [2] [3] |
| IC₅₀ for LOXL2 | < 40 nM (across all mammalian species tested) [2] [3] |
| IC₅₀ for LOXL3 | 63 nM (human) [2] [3] |
| Selectivity | >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases (e.g., MAO-A, MAO-B) [1] [2] |
| Inhibitor Kinetics | Fast-acting; enzymatic activity is almost entirely blocked within 15 minutes [2] [3] |
| Key Mechanism | Reduction of LOXL2-mediated collagen oxidation and collagen crosslinking (both immature and mature crosslinks) [1] |
This compound has demonstrated efficacy in several pre-clinical models of fibrosis, improving organ function by reducing collagen content and crosslinks.
| Disease Model | Study Design | Key Findings |
|---|---|---|
| Liver Fibrosis (Rat) | CCl₄-induced; this compound (3 or 10 mg/kg) oral gavage daily after 3 weeks [1] | ↓ Disease severity, ↓ liver collagen content, ↓ collagen crosslinks (DHLNL, HYP), ↓ Sirius red staining (fibrosis), improved plasma ALT/AST (liver function) [1] |
| NASH (Mouse) | Streptozotocin/High-Fat Diet induced; this compound (10 mg/kg) oral daily from week 8 to 14 [1] | ↓ Disease severity, improved liver function [1] |
| Myocardial Infarction (Mouse) | Left coronary artery occlusion; this compound (25 mg/kg) oral daily for 4 weeks [1] | Improved cardiac output, reduced fibrosis in the non-infarct area [1] |
For researchers looking to design related experiments, here are the key methodologies from the foundational study [1].
In Vitro LOXL2-Mediated Collagen Oxidation Assay
In Vitro Collagen Crosslinking Assay
In Vivo Liver Fibrosis Model (CCL₄-induced in rats)
Understanding the biological targets is crucial. LOXL2 and LOXL3 are copper-dependent amine oxidases that drive the formation of covalent crosslinks in collagen and elastin, which is essential for extracellular matrix (ECM) stabilization [1] [4].
The following diagram illustrates the mechanism of action of this compound and the role of LOXL2/3 in fibrosis.
While this compound remains a pre-clinical tool compound, other LOXL2 inhibitors have advanced to human trials, validating the target.
The following diagram illustrates the key pathway through which PXS-5153A reduces fibrosis, from enzyme inhibition to functional improvement.
Mechanism of this compound: Inhibits LOXL2/3 to reduce collagen cross-linking and fibrosis.
This compound is a potent, fast-acting, and selective dual inhibitor of LOXL2 and LOXL3. The table below summarizes its key inhibitory concentrations (IC₅₀) and selectivity.
| Target | IC₅₀ Value | Experimental Notes | | :--- | :--- | :--- | | LOXL2 | < 40 nM | Consistent potency across all tested mammalian species [1] [2]. | | LOXL3 | 63 nM | Measured against the human enzyme [1] [2]. | | Selectivity | >40-fold selective for LOXL2/3 over LOX and LOXL1; >700-fold selective over other related amine oxidases (e.g., MAO-A/B, SSAO) [1] [2]. | | Onset of Action | Enzymatic activity is almost entirely blocked within 15 minutes [1]. |
The efficacy of this compound in reducing ECM deposition has been demonstrated in multiple pre-clinical models of fibrosis. Key experimental details and findings are consolidated below.
The following table summarizes the key animal studies that form the evidence base for this compound's anti-fibrotic effects.
| Disease Model | Induction Method | Dosing Regimen | Key Results |
|---|
| Liver Fibrosis (Rat) | CCl₄ (oral, 3x/week for 6 weeks) [3] [2] | Oral gavage of this compound (3 or 10 mg/kg) once daily, starting after 3 weeks of CCl₄ [3] [2]. | • Reduced collagen content (hydroxyproline) & crosslinks (DHLNL) [3] [2]. • Improved liver function (reduced plasma ALT/AST) [3]. • Diminished fibrillar collagen (Sirius Red staining) [3] [2]. | | NASH (Mouse) | Streptozotocin injection + High-Fat Diet [3] [2] | 10 mg/kg, orally, once daily from 8 to 14 weeks of age [2]. | • Reduced disease severity and improved liver function [3]. | | Myocardial Infarction (Mouse) | Left coronary artery occlusion [3] [2] | 25 mg/kg, orally, once daily for 4 weeks, starting 24 hours post-surgery [3] [2]. | • Improved cardiac output and reduced fibrosis in the non-infarct area [3]. |
This compound represents an innovative therapeutic approach for fibrosis by directly targeting the enzymatic activity of LOXL2/LOXL3 that drives pathological ECM stabilization [4]. Its high potency, selectivity, and oral activity demonstrated in pre-clinical models highlight its potential.
It is worth noting that targeting ECM crosslinking is an active area of drug discovery. For instance, a related but distinct compound, PXS-6302, is a pan-LOX inhibitor designed for topical application to ameliorate skin scarring, showing that the principles underlying this compound's action are being explored for broader fibrotic applications [5].
The core methodology for assessing PXS-5153A's effect on LOXL2-mediated collagen oxidation is based on the Amplex Red hydrogen peroxide detection assay [1].
The diagram below illustrates the experimental workflow and the underlying biochemical reaction that the assay detects.
The study provided precise quantitative data on the inhibitor's potency and its effects in the collagen oxidation assay.
Table 1: Inhibitor Potency and Selectivity of this compound [1] [2] [3]
| Parameter | Value / Description | Context |
|---|---|---|
| IC₅₀ for LOXL2 | < 40 nM | Consistent across all tested mammalian species |
| IC₅₀ for human LOXL3 | 63 nM | |
| Onset of Action | Enzymatic activity almost entirely blocked within 15 minutes | Described as a "fast-acting" inhibitor |
| Selectivity over LOX/LOXL1 | > 40-fold | |
| Selectivity over other amine oxidases | > 700-fold | Tested against MAO-A, MAO-B, SSAO, DAO |
Table 2: Key Findings from the In Vitro Collagen Oxidation Assay [1]
| Experimental Condition | Key Outcome | Interpretation |
|---|---|---|
| rhLOXL2 + Collagen | Dose-dependent increase in collagen oxidation | Validates the assay system |
| + this compound | Dose-dependent reduction in LOXL2-mediated collagen oxidation | Demonstrates direct, potent inhibition of the target enzyme's function |
| + BAPN (100 μmol/L) | Defined baseline level of oxidation | Serves as a control for non-specific oxidation |
Beyond the oxidation assay, the same study included a complementary in vitro cross-linking assay that directly measures the functional consequence of inhibiting oxidation [1].
This compound is characterized as a potent, fast-acting, and selective dual inhibitor of LOXL2 and LOXL3 enzymatic activity. The established Amplex Red-based collagen oxidation assay is a robust method for quantifying its inhibitory effects in vitro. The evidence shows that this compound not only prevents the initial LOXL2-mediated oxidation of collagen in a dose-dependent manner but also effectively blocks the subsequent formation of collagen cross-links [1].
Liver fibrosis is a progressive condition characterized by the excessive deposition and crosslinking of collagen, leading to tissue stiffening and disrupted organ function. The enzymatic activity of lysyl oxidase-like 2 and 3 (LOXL2/LOXL3) plays a crucial role in the formation of stable collagen crosslinks, which contribute to the persistence and irreversibility of fibrotic scars [1]. PXS-5153A is a novel, fast-acting, dual inhibitor specifically targeting the enzymatic activities of LOXL2 and LOXL3. This document details the experimental protocol and results from a study evaluating the efficacy of this compound in a carbon tetrachloride (CCl₄)-induced rat model of liver fibrosis, providing a reference for researchers in preclinical drug development [1].
The following section outlines the standardized protocol for inducing liver fibrosis and administering the test compound.
The following diagram illustrates the complete experimental workflow.
Upon euthanasia (48 hours after the final CCl₄ dose), the following samples were collected and processed [1]:
The efficacy data of this compound in the CCl₄-induced liver fibrosis model is summarized in the table below.
Table 1: Efficacy of this compound in a CCl₄-Induced Rat Model of Liver Fibrosis
| Outcome Measure | Result of this compound Treatment | Biological Significance |
|---|---|---|
| Disease Severity | Reduced | Improved overall liver pathology and tissue architecture [1]. |
| Liver Function | Improved | Demonstrated by reduced levels of hepatocyte damage markers [1]. |
| Collagen Content | Diminished | Decreased total collagen in the liver, as measured by hydroxyproline content [1]. |
| Collagen Crosslinks | Reduced | Lowered levels of both immature and mature enzymatic crosslinks, key drivers of tissue stiffness [1]. |
| Sirius Red Staining | Decreased coverage area | Direct histological evidence of reduced collagen deposition and fibrosis [1]. |
This compound acts as a dual inhibitor of LOXL2 and LOXL3, enzymes critical for initiating the covalent crosslinking of collagen fibers. In fibrosis, the disproportionate accumulation of collagen leads to excessive crosslinking, resulting in tissue stiffening, scarring, and disease irreversibility [1]. By inhibiting LOXL2/3, this compound disrupts this key pathological process. The following diagram illustrates this therapeutic mechanism.
The data demonstrate that this compound, by specifically inhibiting the enzymatic activities of LOXL2 and LOXL3, dose-dependently reduces collagen crosslinking and ameliorates fibrosis in a pre-clinical model. This leads to a measurable reduction in disease severity and an improvement in liver function [1]. These findings validate the enzymatic activities of LOXL2/LOXL3 as a promising therapeutic target for treating fibrotic diseases.
For researchers, this protocol provides a robust framework for evaluating anti-fibrotic compounds. The combination of histological assessment (Sirius Red) with quantitative biochemical analyses (hydroxyproline for collagen content and UHPLC-ESI-MS/MS for specific crosslinks) offers a comprehensive picture of compound efficacy. The results with this compound suggest that targeting collagen crosslinking represents an innovative therapeutic strategy for the treatment of liver fibrosis.
This compound is a novel, fast-acting, dual inhibitor of the enzymatic activities of lysyl oxidase-like 2 and 3 (LOXL2 and LOXL3) [1]. These enzymes are key players in fibrosis by initiating the crosslinking of collagen, which leads to tissue stiffening and disrupted organ function [1]. Inhibition of LOXL2/3 represents an innovative therapeutic approach for treating fibrosis [1].
The streptozotocin/high-fat diet (STZ/HFD) model is a recognized method for inducing NAFLD and associated liver fibrosis in rodents, mimicking human disease progression involving metabolic dysfunction [1].
The application of this compound in this model demonstrated significant therapeutic potential. The table below summarizes the key quantitative findings [1].
| Parameter Assessed | Effect of this compound (High Dose, 10 mg/kg, Once Daily) |
|---|---|
| Disease Severity | Reduced |
| Liver Function | Improved |
| Hepatic Collagen Content | Diminished |
| Collagen Crosslinks | Diminished |
For researchers wishing to replicate or build upon this study, here is a detailed methodology.
The following diagram illustrates the mechanistic role of LOXL2/3 in fibrosis and the point of inhibition by this compound.
The experimental workflow for evaluating this compound in the STZ/HFD model is outlined below.
PXS-5153A is a potent, selective, and orally active small-molecule inhibitor of the lysyl oxidase-like 2 and 3 enzymes (LOXL2/LOXL3). It acts as a key regulator of collagen crosslinking, presenting a promising therapeutic approach for the treatment of fibrotic diseases [1]. Researchers can work with either the free base form of the compound or its monohydrochloride salt, which typically offers enhanced water solubility and stability while maintaining comparable biological activity at equivalent molar concentrations [2].
The table below summarizes the core chemical properties of both forms:
| Property | This compound (Free Base) | This compound Monohydrochloride |
|---|---|---|
| CAS Number | 2125956-82-1 [2] [3] [4] | Information not available in search results |
| Molecular Formula | C₂₀H₂₅Cl₂FN₄O₂S [2] [3] [4] | C₂₀H₂₄ClFN₄O₂S [5] [6] [7] |
| Molecular Weight | 475.41 g/mol [2] [3] [4] | 438.95 g/mol [5] [6] [7] |
| Physical Appearance | Information not available in search results | Off-white to yellow solid [5] |
| Purity | ≥98% [8] | 99.14% [5] |
Proper handling and storage are critical for maintaining the stability and efficacy of this compound for research use.
The solubility profiles for preparing stock and working solutions are as follows:
| Solvent | This compound (Free Base) Solubility | This compound Monohydrochloride Solubility |
|---|---|---|
| DMSO | 45 mg/mL (94.66 mM) [3] | 125 mg/mL (284.77 mM) [5] |
| Water | 20 mg/mL (42.07 mM) [3] | Information not available in search results |
Note: For the free base, sonication is recommended to achieve the stated solubility in both DMSO and water [3]. For the monohydrochloride salt, solubility in DMSO may require ultrasonic treatment and warming to 60°C [5]. Hygroscopic DMSO can significantly impact solubility, so it is advised to use newly opened containers [5].
| Form | Short-Term Storage | Long-Term Storage |
|---|---|---|
| Powder | 4°C (sealed, away from moisture) [5] | -20°C for 3 years [3] [9] [4] |
| Solution (DMSO) | 0-4°C for 1 month [7] | -80°C for 1 year [3] [9] |
General Handling Instructions:
This protocol is based on a fluorometric method that detects hydrogen peroxide production using an Amplex-Red oxidation assay [1].
Key Steps:
Expected Results: this compound is a fast-acting inhibitor, with enzymatic activity almost entirely blocked within 15 minutes. It exhibits an IC₅₀ of <40 nM for LOXL2 across mammalian species and 63 nM for human LOXL3. The compound is highly selective, showing >40-fold selectivity for LOXL2 over LOX and LOXL1, and >700-fold selectivity over other related amine oxidases like MAO-A/B and SSAO [5] [2] [1].
This assay evaluates the functional impact of LOXL2/3 inhibition on collagen maturation [1].
Key Steps:
Expected Results: this compound dose-dependently impedes LOXL2-mediated collagen oxidation and reduces the formation of both immature and mature collagen crosslinks [1].
This model is widely used to study the anti-fibrotic effects of compounds [2] [1].
Key Steps:
Expected Results: Therapeutic treatment with this compound substantially reduces immature and mature crosslink formation, collagen content (HYP), and the percentage area of fibrillar collagen stained by Sirius red compared to CCl₄-treated control animals. It also causes a significant improvement in plasma ALT and AST levels [2] [1].
This protocol assesses the compound's efficacy in improving cardiac function and remodeling post-heart attack [2] [1].
Key Steps:
Expected Results: Treatment with this compound for 4 weeks improves cardiac output and reduces fibrosis in the non-infarcted area of the heart [1].
The following diagram illustrates the role of LOXL2/3 in fibrosis and the inhibitory mechanism of this compound:
This diagram outlines the core pathway through which this compound exerts its anti-fibrotic effects. It potently and selectively inhibits the enzymatic activity of LOXL2 and LOXL3 [5] [1]. These enzymes normally catalyze the oxidation of lysine residues on collagen molecules, which is the critical first step for the spontaneous formation of covalent crosslinks (such as DHLNL and PYD) that stabilize the collagen matrix [1]. In fibrotic disease, this process becomes excessive. By inhibiting LOXL2/3, this compound reduces the formation of these crosslinks, leading to a decrease in collagen accumulation and tissue stiffening, thereby ameliorating fibrosis [5] [1].
PXS-5153A represents a novel therapeutic approach for treating fibrotic diseases by targeting the fundamental process of collagen crosslinking. Fibrosis is characterized by excessive deposition and crosslinking of extracellular matrix proteins, particularly collagen and elastin, leading to tissue stiffening and organ dysfunction. The lysyl oxidase family enzymes, especially LOXL2 and LOXL3, play pivotal roles in fibrosis by initiating collagen crosslinking through oxidation of the ε-amino group of lysine or hydroxylysine residues on collagen side-chains. These reactions lead to the formation of immature crosslinks that subsequently mature into stable trimeric crosslinks, contributing to tissue scarring and disease irreversibility [1] [2].
This compound is a potent, selective, orally active, fast-acting dual inhibitor of LOXL2 and LOXL3 enzymatic activities. It exhibits half-maximal inhibitory concentration (IC₅₀) values of <40 nM for LOXL2 across all mammalian species and 63 nM for human LOXL3. The compound demonstrates >40-fold selectivity for LOXL2 over both LOX and LOXL1, and >700-fold selectivity over other related amine oxidases [3]. This specificity profile makes this compound an excellent research tool for investigating LOXL2/LOXL3-specific functions in collagen crosslinking and fibrosis progression without confounding off-target effects.
The diagram below illustrates the mechanism of collagen crosslinking and inhibition by this compound:
Figure 1: Mechanism of collagen crosslinking and this compound inhibition. Lysyl oxidase enzymes (LOXL2/LOXL3) initiate crosslinking by oxidizing lysine/hydroxylysine residues on collagen molecules, leading to immature crosslinks (DHLNL, HLNL) that mature into stable crosslinks (PYD, DPD). This compound inhibits LOXL2/LOXL3 enzymatic activity, reducing crosslink formation and fibrosis progression.
The enzymatic activity of lysyl oxidase family members and their inhibition by this compound can be quantified using a fluorometric assay based on hydrogen peroxide detection. This protocol utilizes the Amplex-Red oxidation system which provides high sensitivity for measuring LOXL2/LOXL3 activity [1].
Materials:
Procedure:
Data Analysis: Determine IC₅₀ values by fitting inhibition data to a four-parameter logistic equation using nonlinear regression. This compound typically exhibits fast-acting inhibition, with enzymatic activity almost entirely blocked within 15 minutes of addition [3].
This assay directly measures the effect of this compound on LOXL2-mediated collagen crosslinking formation, providing functional assessment of inhibitory activity [1].
Materials:
Procedure:
Key Considerations:
This compound has demonstrated efficacy in two established liver fibrosis models: carbon tetrachloride (CCl₄)-induced and streptozotocin/high-fat diet-induced fibrosis [1].
Experimental Design:
Procedural Details:
Experimental Design:
Cardiac fibrosis and function following myocardial infarction can be assessed using this compound treatment [1].
Experimental Design:
Accurate quantification of collagen crosslinks is essential for evaluating this compound efficacy. The following LC-MS/MS-based protocol enables specific detection and measurement of both immature and mature collagen crosslinks [4].
Materials:
Procedure:
Chromatographic Conditions:
Mass Spectrometry Parameters:
Quantification:
The workflow for collagen crosslink analysis is summarized below:
Figure 2: Workflow for collagen crosslink analysis. Tissue samples undergo reduction, acid hydrolysis, solid phase extraction, and LC-MS/MS analysis to quantify specific immature and mature crosslinks.
Table 1: Efficacy of this compound in pre-clinical fibrosis models
| Disease Model | Species | Dose Regimen | Key Findings | Reference |
|---|
| CCl₄-induced liver fibrosis | Sprague Dawley rats | 3 or 10 mg/kg, once daily or 10 mg/kg 3×/week | • Significant reduction in collagen content • Decreased immature (DHLNL) and mature crosslinks • Improved liver function (ALT/AST) | [1] | | Streptozotocin/HFD liver fibrosis | C57/BL6 mice | 10 mg/kg, once daily | • Reduced disease severity • Diminished collagen crosslinks • Improved liver function | [1] | | Myocardial infarction | C57/BL6 mice | 25 mg/kg, once daily | • Improved cardiac output • Reduced fibrosis in non-infarct area | [1] | | In vitro crosslinking | Recombinant systems | 200 nM | • Dose-dependent reduction in collagen oxidation • Inhibition of collagen crosslinking | [1] |
Table 2: Pharmacokinetic properties of this compound
| Parameter | Rat (10 mg/kg oral) | Mouse (5 mg/kg oral) | Reference |
|---|---|---|---|
| IC₅₀ LOXL2 | <40 nM (all mammalian species) | <40 nM (all mammalian species) | [3] |
| IC₅₀ LOXL3 | 63 nM (human) | 63 nM (human) | [3] |
| Selectivity | >40-fold selective over LOX/LOXL1 >700-fold over other amine oxidases | >40-fold selective over LOX/LOXL1 >700-fold over other amine oxidases | [3] | | Onset of Action | <15 minutes (in vitro) | <15 minutes (in vitro) | [3] |
This compound represents a valuable research tool for specifically investigating LOXL2/LOXL3-mediated collagen crosslinking in fibrosis models. The protocols outlined herein provide comprehensive guidance for evaluating this inhibitor in both in vitro and in vivo settings. The compound's specificity, oral bioavailability, and fast-acting inhibition make it particularly useful for mechanistic studies of collagen crosslinking dynamics and for validating LOXL2/LOXL3 as therapeutic targets in fibrotic diseases.
When applying these protocols, researchers should consider the specific research context—whether for basic investigation of crosslinking mechanisms or preclinical therapeutic evaluation—and adapt dosing regimens and analytical endpoints accordingly. The robust LC-MS/MS methods for crosslink quantification provide specific and sensitive assessment of target engagement and functional efficacy beyond general collagen content measurements.
Fibrosis represents a significant unmet medical need characterized by excessive deposition and cross-linking of extracellular matrix (ECM) components, particularly collagen and elastin, leading to tissue stiffening and organ dysfunction. The lysyl oxidase family of enzymes, especially LOXL2 and LOXL3, has been identified as key drivers in the pathological process of fibrosis through their crucial role in catalyzing collagen cross-linking. PXS-5153A is a novel, mechanism-based dual LOXL2/LOXL3 inhibitor specifically designed to address this pathological mechanism. Developed as a fast-acting enzymatic inhibitor, this compound represents an innovative therapeutic approach for treating fibrotic diseases by directly targeting the underlying cross-linking process that contributes to tissue scarring and dysfunction [1].
The development of this compound addresses several limitations of earlier lysyl oxidase inhibitors. Prior to its development, the field relied on non-specific inhibitors like β-aminoproprionitrile (BAPN), which inhibits all lysyl oxidase family members and leads to significant off-target effects and toxicity concerns. Additionally, antibody-based approaches such as simtuzumab targeted LOXL2 but failed to demonstrate efficacy in clinical trials, potentially due to their inability to specifically inhibit the enzymatic activity rather than the protein itself. This compound was engineered to overcome these limitations through its selective targeting of both LOXL2 and LOXL3 enzymatic activities with higher potency and faster onset of action compared to previous small molecule inhibitors [1] [2].
The lysyl oxidase family comprises five copper-dependent amine oxidases (LOX and LOXL1-4) that play essential roles in extracellular matrix remodeling and maintenance. These enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, generating reactive aldehydes that spontaneously form covalent cross-links between collagen fibrils. This cross-linking process begins with the formation of divalent immature cross-links (dehydrohydroxylysinonorleucine [HLNL] and dehydrodihydroxylysinonorleucine [DHLNL]), which subsequently mature into trivalent, stable cross-links (pyridinoline [PYD] and deoxypyridinoline [DPD]). Under physiological conditions, this process provides structural integrity and tensile strength to tissues; however, in fibrotic conditions, excessive cross-linking contributes to tissue stiffening and organ dysfunction [1] [2].
This compound exhibits high specificity for the enzymatic domains of LOXL2 and LOXL3, which are particularly implicated in pathological fibrosis. Unlike pan-inhibitors that affect all LOX family members, this compound's targeted approach preserves the physiological functions of other LOX enzymes, potentially reducing side effects associated with broader inhibition. The inhibitor functions through a mechanism-based approach that directly competes with natural substrates at the enzyme active site, effectively blocking the oxidation of lysine residues in collagen and subsequently reducing both immature and mature collagen cross-link formation in a dose-dependent manner [1] [2].
Table 1: Key Molecular Targets of this compound
| Target Enzyme | Primary Function | Effect of Inhibition |
|---|---|---|
| LOXL2 | Collagen and elastin cross-linking, EMT regulation | Reduced collagen cross-linking, decreased tissue stiffness |
| LOXL3 | Collagen cross-linking, intracellular functions | Diminished mature cross-link formation (PYD, DPD) |
The diagram below illustrates the mechanism by which this compound inhibits LOXL2/3-mediated collagen cross-linking:
Figure 1: Mechanism of this compound Action. This compound specifically binds to and inhibits the enzymatic activity of LOXL2 and LOXL3, preventing the oxidation of lysine residues in collagen. This inhibition disrupts the subsequent formation of both immature (DHLNL, HLNL) and mature (PYD, DPD) collagen cross-links, thereby reducing the excessive collagen deposition and tissue stiffening characteristic of fibrotic diseases.
This compound has demonstrated potent inhibitory activity in controlled in vitro assays. In fluorometric enzymatic activity assays utilizing recombinant human LOXL2, this compound exhibited dose-dependent inhibition of collagen oxidation, with significant reduction in hydrogen peroxide release (a byproduct of the lysyl oxidase reaction). The inhibitor showed rapid onset of action, achieving maximal inhibition substantially faster than previous reference compounds. When evaluated in in vitro cross-linking assays where collagen was incubated with recombinant human LOXL2, this compound (200 nM) effectively reduced the formation of both immature and mature collagen cross-links following daily administration over 5 days, with crosslinks extracted and quantified on day 7 [1] [2].
Further mechanistic studies confirmed that this compound specifically targets the enzymatic function of LOXL2/LOXL3 without affecting their protein expression levels. The inhibitor's selectivity was validated against related amine oxidases, including semicarbazide-sensitive amine oxidase (SSAO/VAP1), diamine oxidase (DAO), and monoamine oxidases A and B (MAO-A and MAO-B), demonstrating minimal off-target activity. Additionally, this compound was evaluated in a broad panel of macromolecular targets (Eurofins CEREP Panlabs, 68 assays) at a test concentration of 10 µM, confirming its clean off-target profile and supporting its development as a specific therapeutic agent [1] [2].
This compound has demonstrated significant therapeutic efficacy across multiple animal models of fibrosis, showcasing its potential as a broad-spectrum anti-fibrotic agent:
Liver Fibrosis Models: In both carbon tetrachloride (CCl₄)-induced and streptozotocin/high fat diet-induced liver fibrosis models in rodents, this compound administration resulted in significant reduction of disease severity and improved liver function. Treatment led to diminished collagen content and collagen cross-links, as quantified through hydroxyproline analysis and mass spectrometry-based crosslink measurement. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, markers of hepatic damage, were significantly improved in treated animals compared to controls [1] [2].
Myocardial Infarction Model: In a myocardial infarction model, this compound treatment improved cardiac output and reduced fibrosis, demonstrating the therapeutic potential of LOXL2/LOXL3 inhibition in cardiac remodeling. The inhibitor reduced excessive collagen deposition in the myocardium, leading to improved ventricular function and potentially preventing the transition to heart failure [1].
Table 2: Summary of In Vivo Efficacy Results for this compound
| Disease Model | Species | Dosing Regimen | Key Outcomes |
|---|---|---|---|
| CCl₄-Induced Liver Fibrosis | Rat | 3 mg/kg or 10 mg/kg once daily; 10 mg/kg three times weekly | Reduced collagen content, decreased cross-links, improved ALT/AST |
| Streptozotocin/High Fat Diet Liver Fibrosis | Rat | Once daily dosing | Diminished disease severity, improved liver function |
| Myocardial Infarction | Rat | 5 mg/kg | Improved cardiac output, reduced myocardial fibrosis |
The following diagram illustrates the experimental workflow for evaluating this compound efficacy in animal models of fibrosis:
Figure 2: In Vivo Efficacy Assessment Workflow. Schematic representation of the experimental design for evaluating this compound in animal models of fibrosis. Following model induction, animals receive this compound via specified dosing regimens. Tissues are subsequently collected for comprehensive analysis including histological assessment, biochemical quantification of collagen content and cross-links, and functional evaluation of organ performance.
Purpose: To evaluate the inhibitory effect of this compound on LOXL2-mediated collagen cross-linking in a controlled in vitro system [2].
Materials:
Procedure:
Analysis: Calculate the percentage inhibition relative to positive controls by comparing crosslink levels (DHLNL, HLNL, PYD, DPD) in treated versus untreated samples.
Purpose: To assess the anti-fibrotic efficacy of this compound in carbon tetrachloride (CCl₄)-induced liver fibrosis in rats [2].
Animals: Sprague Dawley rats (appropriate sample size with control groups).
Fibrosis Induction:
Treatment Protocol:
Sample Collection and Analysis:
Statistical Analysis: Compare treated groups versus controls using appropriate statistical tests with significance set at p < 0.05.
The development of this compound represents a significant advancement in the field of anti-fibrotic therapy, particularly through its specific targeting of the LOXL2 and LOXL3 enzymatic activities. The compelling preclinical data across multiple organ systems suggests that dual LOXL2/LOXL3 inhibition may offer therapeutic benefits in a wide range of fibrotic diseases, including hepatic, cardiac, and potentially pulmonary, renal, and dermal fibrosis. The consistent demonstration of reduced collagen cross-linking and improved organ function underscores the importance of targeting the matrix stiffness component of fibrosis, which has been largely unaddressed by current therapeutic approaches [1] [2].
Future research directions should focus on several key areas. First, combination therapy approaches should be explored, particularly pairing this compound with agents that target inflammatory pathways or other aspects of fibrogenesis. Second, the translational potential of these findings needs validation in additional disease models that more closely mimic human fibrotic conditions. Third, investigation into the potential applications in cancer may be warranted given the established role of LOXL2 in tumor progression and metastasis. Finally, comprehensive toxicological profiling and pharmacokinetic optimization will be essential to advance this promising therapeutic approach toward clinical development [1] [3] [4].
This compound emerges as a promising therapeutic candidate for the treatment of fibrotic diseases through its specific inhibition of LOXL2 and LOXL3 enzymatic activities. The comprehensive preclinical data demonstrates its efficacy in reducing collagen cross-linking and ameliorating fibrosis in multiple organ systems, including liver and heart. The detailed protocols provided herein will enable researchers to further investigate the potential of this compound and explore its applications in various fibrotic conditions. As research progresses, this compound and related compounds may offer new hope for patients suffering from debilitating fibrotic diseases where current treatment options remain limited.
The diagram below outlines the key steps involved in preparing and analyzing tissue samples to evaluate the anti-fibrotic effects of PXS-5153A, from initial processing to final data interpretation [1].
The protocols for the core analytical assays used to validate this compound's effects are described in the following tables.
This UHPLC-MS/MS method was used to quantify key biomarkers in tissue hydrolysates [1].
| Protocol Aspect | Detailed Specification |
|---|---|
| Purpose | Quantify total collagen content (via hydroxyproline) and assess collagen crosslinking maturity in tissue samples [1]. |
| Sample Preparation | Freeze-dried tissue samples (~10 mg) were reduced with NaBH₄, followed by acid hydrolysis in 6 M HCl at 100°C for 24 hours [1]. |
| Extraction & Analysis | Hydrolysates were purified using an automated solid-phase extraction system (Gilson GX-271 ASPECA). Hydroxyproline and crosslinks were analyzed by UHPLC-ESI-MS/MS on a Thermo Dionex UHPLC coupled to a TSQ Endura triple quadrupole mass spectrometer [1]. |
| Key Analytes | Hydroxyproline, DHLNL, HLNL, Pyridinoline (PYD), Deoxypyridinoline (DPD) [1]. |
These in vitro assays were critical for demonstrating the direct mechanism of action of this compound [1].
| Protocol Aspect | Detailed Specification |
|---|---|
| Purpose | Assess the inhibitor's ability to block LOXL2 enzymatic activity and prevent collagen crosslinking in a controlled system [1]. |
| Collagen Oxidation Assay | Based on Amplex Red detection of H₂O₂ release. Recombinant human LOXL2 (rhLOXL2) was incubated with collagen and this compound. Fluorescence was measured kinetically, and the slope was calculated between 20- and 40-minute time points [1]. |
| In Vitro Crosslinking Assay | A solution of 3 mg/mL rat tail collagen (Type I) was incubated with 20 nM rhLOXL2 in 50 mM sodium borate buffer (pH 8.2) at 37°C. Enzyme and inhibitor were replenished daily for 5 days, and crosslinks were extracted on day 7 for analysis [1]. |
| Protocol Aspect | Detailed Specification |
|---|---|
| Assay Name | QuickZyme Total Protein Assay [2]. |
| Purpose | Determine total protein in acid hydrolysates to serve as a reference for normalizing collagen and hydroxyproline data [2]. |
| Principle | Colorimetric assay based on the reaction of genipin with free amino acids (except proline and hydroxyproline), producing a blue color measured at 570 nm [2]. |
| Sample Compatibility | Acid hydrolysates of fresh, frozen, fixed, and paraffin-embedded tissues. Allows direct use of the same hydrolysate prepared for hydroxyproline analysis [2]. |
The efficacy of this compound was demonstrated in several animal models of fibrosis. The table below summarizes key quantitative outcomes.
| Model | Treatment | Key Results Related to Hydroxyproline & Crosslinks | Functional Outcome |
|---|---|---|---|
| CCl₄-Induced Rat Liver Fibrosis [1] | This compound (3 or 10 mg/kg, oral, after 3 weeks of CCl₄) | Diminished collagen content and reduced collagen crosslinks [1]. | Improved liver function (reduced plasma ALT & AST) [1]. |
| Myocardial Infarction [1] | This compound | Not specified in the provided excerpt. | Improved cardiac output [1]. |
| Streptozotocin/High Fat Diet-Induced Liver Fibrosis [1] | This compound | Not specified in the provided excerpt. | Improved liver function [1]. |
When implementing these protocols, please note:
Introduction PXS-5153A is a novel, fast-acting, small-molecule inhibitor that selectively targets the enzymatic activities of Lysyl Oxidase Like 2 and 3 (LOXL2/LOXL3) [1]. These enzymes are copper-dependent amine oxidases that play a crucial role in the formation of covalent cross-links in collagen and elastin within the extracellular matrix (ECM) [1] [2]. Excessive cross-linking driven by LOXL2 is a key driver of tissue stiffening in fibrotic diseases and cancer progression [1]. This compound serves as a critical research tool for interrogating the specific enzymatic functions of LOXL2/LOXL3 in ECM remodeling.
Key Characteristics and In Vitro Pharmacological Profile The table below summarizes the core in vitro properties of this compound [1] [3]:
| Property | Detail |
|---|---|
| Primary Target | Dual inhibitor of LOXL2 and LOXL3 [1] |
| Reported IC₅₀ (LOXL2) | < 40 nM (across all mammalian species tested) [3] |
| Reported IC₅₀ (LOXL3) | 63 nM (human) [3] |
| Selectivity | >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases (e.g., MAO-A/B) [1] [3] |
| Onset of Action | Enzymatic activity almost entirely blocked within 15 minutes [1] [3] |
The following sections describe the key in vitro assays used to characterize this compound, based on methods from the scientific literature [1].
This assay directly measures the inhibition of LOXL2 enzyme activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the lysyl oxidase reaction.
This assay can be adapted to use purified collagen as a direct physiological substrate for LOXL2, as described in the search results [1].
This functional assay assesses the ability of this compound to prevent the formation of covalent collagen cross-links catalyzed by LOXL2.
The application of the above protocols has demonstrated the efficacy of this compound, as summarized below:
| Assay Type | Key Finding with this compound |
|---|---|
| Collagen Oxidation Assay | Dose-dependently reduced LOXL2-mediated collagen oxidation [1]. |
| In Vitro Cross-linking Assay | Treatment with 200 nM this compound impeded the formation of both immature (DHLNL) and mature (PYD) collagen cross-links over a 7-day period [1]. |
The diagram below illustrates the mechanism of LOXL2 and the inhibitory action of this compound within the experimental workflow.
This compound is a potent and selective research-grade inhibitor for dissecting the role of LOXL2/3 enzymatic activity in collagen cross-linking. The provided protocols for fluorometric activity assays and functional cross-linking assays offer robust methods to evaluate this inhibitor in vitro. The demonstrated ability of this compound to reduce collagen cross-links highlights its potential as a foundational tool for anti-fibrotic drug discovery research.
PXS-5153A is a novel, mechanism-based, fast-acting dual inhibitor of the lysyl oxidase-like 2 and 3 (LOXL2/LOXL3) enzymes. By inhibiting the enzymatic activity of LOXL2/LOXL3, this compound reduces collagen and elastin cross-linking, a key driver of tissue stiffening in fibrotic diseases. Preclinical studies demonstrate its efficacy in ameliorating fibrosis in models of liver, heart, and other organs [1] [2]. The following application note details the available pharmacokinetic data in rodent models and provides a standardized protocol for the assessment of this compound.
The table below summarizes the key available data on the administration and basic pharmacokinetic properties of this compound in rats.
| Parameter | Details |
|---|---|
| Tested Species | Wistar rats; Sprague Dawley rats [1] |
| Dose (Oral) | 5 mg/kg (mice); 10 mg/kg (rats) [1] |
| Dosing Frequency | Once daily or three times per week [1] |
| Plasma Analysis | High-performance liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) [1] |
| Key Findings | Orally bioavailable; demonstrated efficacy in reducing fibrosis in multiple organ models at tested doses [1]. |
It is important to note that while these studies confirm the in vivo efficacy and oral bioavailability of this compound, the searched literature does not provide a full set of fundamental pharmacokinetic parameters, such as maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), half-life (t~1/2~), clearance (CL), or volume of distribution (V~d~).
This protocol is designed to characterize the pharmacokinetic profile of this compound after intravenous and oral administration in Wistar rats, based on standard practices and information from the search results [1] [3] [4].
The following method can be adapted based on laboratory equipment [1] [3].
The workflow for the entire study is outlined in the following diagram:
This compound represents a promising therapeutic approach for treating fibrotic diseases by specifically inhibiting LOXL2/3-mediated collagen cross-linking. The provided protocol offers a robust framework for determining its complete pharmacokinetic profile in Wistar rats. Generating this detailed data is crucial for understanding the compound's in vivo performance, guiding dose selection for future preclinical and clinical studies, and strengthening the development pathway for this anti-fibrotic agent.
Proper storage and handling are critical for maintaining the stability and efficacy of PXS-5153A monohydrochloride. The following table summarizes the key recommendations [1] [2]:
| Aspect | Recommendation |
|---|---|
| Long-Term Storage | -20°C for 3 years (powder); -80°C for 1 year (in solvent) [2]. |
| Short-Term Storage | 4°C, sealed storage, away from moisture [1]. |
| Reconstitution | Soluble in DMSO (250 mg/mL, ~569.54 mM). Sonication and warming to 60°C is recommended [1] [2]. |
| Solution Stability | Aliquot to avoid repeated freeze-thaw cycles. Solutions are hygroscopic; use newly opened DMSO [1]. |
The table below consolidates the key quantitative data for this compound monohydrochloride for easy reference [1] [3] [2]:
| Parameter | Value / Description |
|---|---|
| Molecular Weight | 438.95 g/mol [1] |
| IC50 (LOXL2) | < 40 nM (across all mammalian species) [1] [3] [2] |
| IC50 (human LOXL3) | 63 nM [1] [3] [2] |
| Selectivity | >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases [1] [2]. |
| Time to Inhibition | Enzymatic activity almost entirely blocked within 15 minutes [1] [2]. |
Here are methodologies for key experiments involving this compound, as cited in the literature.
This protocol is used to assess the inhibitor's effect on LOXL2-mediated collagen crosslinking.
This describes a therapeutic intervention model in rats.
The following diagrams illustrate the mechanism of this compound and a general workflow for its use in an in vitro crosslinking assay.
Q1: What is the highest concentration stock solution I can prepare, and how should I do it?
Q2: How should I store working solutions, and what is their stability?
Q3: Has this compound been tested for off-target activity?
The table below consolidates the essential quantitative data for handling PXS-5153A monohydrochloride in the laboratory.
| Parameter | Specification / Value |
|---|---|
| Recommended Solvent | DMSO [1] |
| Solubility in DMSO | 125 mg/mL (284.77 mM) [1] |
| Stock Solution Concentration | 20.8 mg/mL (for in vivo working solution preparation) [1] |
| Preparation Aids | Ultrasonic vibration, warming, heat to 60°C [1] |
| Storage Temperature | -80°C (6 months); -20°C (1 month) [1] |
| Storage Condition | Sealed storage, away from moisture [1] |
For preparing a 1 mL in vivo dosing solution via Protocol 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1]:
This workflow can be visualized as follows:
What if the compound does not dissolve completely in DMSO? The official handling instructions specify that sonication and warming to 60°C should be used to aid dissolution [1]. Always ensure the container is sealed to prevent moisture absorption.
Are there alternative formulation methods? Yes, other in vivo protocols are available. For instance, you can prepare a solution using 10% DMSO and 90% Corn Oil, which also yields a clear solution at ≥ 2.08 mg/mL [1].
What is the biological relevance of this compound? this compound is a potent, selective, and orally active dual inhibitor of the enzymes LOXL2 and LOXL3. It functions by reducing collagen crosslinks and has been shown to ameliorate fibrosis in models of liver disease and improve cardiac output after myocardial infarction [2] [3].
The flowchart below outlines a systematic approach to address common preparation issues:
The table below summarizes the key experimental concentrations and doses of this compound from the foundational study [1].
| Application / Assay | System | This compound Concentration/Dose | Key Outcome |
|---|---|---|---|
| In Vitro LOXL2 Inhibition | Recombinant human LOXL2 | Dose-dependent (specific IC50 not provided) | Reduced collagen oxidation. |
| In Vitro Collagen Crosslinking | Collagen + rhLOXL2 | 200 nM | Reduced formation of collagen crosslinks. |
| In Vivo Liver Fibrosis | Rat (CCl4-induced) | 3 mg/kg (low) & 10 mg/kg (high), once daily orally | Reduced disease severity, improved liver function, diminished collagen content and crosslinks. |
| In Vivo Liver Fibrosis | Rat (CCl4-induced) | 10 mg/kg, three times per week orally | Reduced disease severity, improved liver function, diminished collagen content and crosslinks. |
| In Vivo Cardiac Output | Mouse (Myocardial Infarction) | 5 mg/kg (route not specified) | Improved cardiac output. |
Here are the methodologies for key experiments involving this compound, as described in the research [1].
The following diagram illustrates a generalized workflow for optimizing crosslinking assays and analyzing results, integrating the described protocols.
While direct troubleshooting content for this compound is unavailable, here are critical factors to consider based on the research context.
The core quantitative data on the enzymatic inhibition and selectivity of this compound is summarized in the table below.
| Target Enzyme | IC₅₀ Value | Selectivity over LOX/LOXL1 |
|---|---|---|
| LOXL2 (all mammalian species) | < 40 nM [1] [2] | > 40-fold selective over both LOX and LOXL1 [1] [2]. |
| LOXL3 (human) | 63 nM [1] [2] |
| Related Amine Oxidases (e.g., MAO-A, MAO-B, SSAO/VAP1, DAO) | Not specified | > 700-fold selective [1]. |
This selectivity profile is crucial as it suggests a reduced risk of off-target effects in pre-clinical models, making this compound a valuable tool for specifically dissecting the enzymatic roles of LOXL2 and LOXL3 in fibrosis [1].
For researchers aiming to validate this selectivity in their own systems, the following core methodologies can be employed.
This is the primary method used to determine the IC₅₀ values.
This assay moves beyond pure enzyme activity to demonstrate the functional consequence of LOXL2/3 inhibition on a key physiological substrate.
Q1: What is the evidence that this compound's anti-fibrotic effects are due to enzymatic inhibition and not off-target effects? The high selectivity demonstrated in the fluorometric assays makes off-target effects on other amine oxidases unlikely. The most direct evidence comes from the collagen crosslinking assay, which shows that this compound dose-dependently reduces LOXL2-mediated collagen oxidation and the subsequent formation of both immature and mature collagen crosslinks in vitro. This confirms that its mechanism of action is directly tied to inhibiting the primary enzymatic function of LOXL2/3 [1].
Q2: Has the selectivity of this compound been confirmed in cell-based or in vivo models? Yes. In a carbon tetrachloride (CCl₄)-induced rat model of liver fibrosis, therapeutic treatment with this compound significantly reduced the formation of specific immature (DHLNL) and mature collagen crosslinks. This reduction was accompanied by a decrease in total collagen content (hydroxyproline) and fibrillar collagen (Sirius Red staining), leading to improved liver function. These effects are consistent with the specific inhibition of LOXL2/3 enzymatic activity in vivo [1].
Q3: What is the current clinical status of this compound? According to recent literature, this compound is in Phase I clinical trials for the treatment of NASH (non-alcoholic steatohepatitis) fibrosis [3].
The diagram below visualizes the key experimental steps for confirming the activity and selectivity of this compound.
This diagram outlines the logical flow from initial in vitro characterization to in vivo validation of this compound.
PXS-5153A was specifically designed as a potent and selective dual inhibitor of LOXL2 and LOXL3 [1]. The key evidence for its selectivity comes from two main tests:
| Enzyme Target | IC50 Value | Selectivity Fold (vs. LOXL2) |
|---|---|---|
| LOXL2 (across mammalian species) | < 40 nM | (Base for comparison) |
| LOXL3 (Human) | 63 nM | Information not provided |
| LOX | > 40-fold less potent | > 40 |
| LOXL1 | > 40-fold less potent | > 40 |
| Other related amine oxidases (e.g., SSAO, DAO, MAO-A, MAO-B) | > 700-fold less potent | > 700 |
The methodology for the off-target assessment was as follows [1]:
Researchers aiming to replicate or expand on this selectivity profile should consider the following:
The following diagram summarizes the core selectivity relationships of this compound based on the available data.
The table below summarizes the key parameters for the plasma analysis of PXS-5153A as reported in foundational studies [1] [2] [3].
| Analysis Parameter | Reported Specification |
|---|---|
| Analytical Technique | High-performance liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) |
| Reported Sample Matrix | Plasma (from Wistar rats and C57/BL6 mice) |
| Sample Preparation | Details not explicitly stated in the available literature. |
| Chromatography | Not specified (UHPLC system used, but exact conditions not provided) |
| Mass Spectrometer | Triple quadrupole mass spectrometer (Thermo TSQ Endura) |
| Quantification Approach | Not explicitly stated, but implied to be via a calibrated LC-MS/MS method. |
| Supporting Evidence | Used for pharmacokinetic studies and analysis of hydroxyproline and collagen crosslinks in tissue. |
Here are answers to common questions based on the available data and general principles where specific data is lacking.
Q1: What is the typical workflow for analyzing this compound in plasma samples based on these studies? The general workflow used in the research is outlined below. Note that specifics on sample preparation are not provided in the available sources.
Q2: The methodology for sample preparation is missing from the literature. What should I do? This is a known gap. To address this:
Q3: How was the LC-MS/MS method validated in these studies, and what performance parameters should I monitor? The available publications do not describe the method validation details.
The table below summarizes the key dosing parameters for this compound from published in vivo studies.
| Disease Model | Species | Dose | Dosing Frequency | Route of Administration | Key Efficacy Findings | Citation |
|---|---|---|---|---|---|---|
| Liver Fibrosis (CCl4-induced) | Sprague Dawley rats | 3 mg/kg (low) & 10 mg/kg (high) | Once daily | Oral gavage | Reduced collagen content, diminished crosslinks, improved liver function [1] | |
| Liver Fibrosis (CCl4-induced) | Sprague Dawley rats | 10 mg/kg | Three times a week | Oral gavage | Reduced disease severity and collagen crosslinks [1] | |
| Non-alcoholic Steatohepatitis (NASH) | C57/BL6 mice | 10 mg/kg | Once daily | Oral | Information limited in available excerpts [1] | |
| Myocardial Infarction | C57/BL6 mice | 25 mg/kg | Once daily (q.d.) | Oral (p.o.) | Improved cardiac output [1] |
Understanding the mechanism of this compound is crucial for rational experimental design.
The following diagram illustrates the mechanism of this compound and its cellular effects.
The optimal dosing frequency depends on the duration of target engagement, which can be influenced by the specific model and endpoint.
Q1: How do I measure successful target engagement of this compound in my in vivo model? The most direct method is to quantify specific collagen cross-links in the target tissue. As performed in the foundational study, you can analyze hydroxyproline (for total collagen content) and mature cross-links like deoxypyridinoline (DPD) and pyridinoline (PYD) using techniques such as UHPLC-ESI-MS/MS. A significant reduction in these cross-links in treated groups compared to the disease control group confirms target engagement [1].
Q2: Besides fibrosis, what other disease areas is this compound relevant for? While the provided data focuses on fibrosis, LOXL2 is heavily implicated in cancer progression and metastasis [4] [5]. The stiffened extracellular matrix (ECM) created by LOXL2 promotes tumor invasion and metastasis. Therefore, this compound is a compound of interest in oncology research, particularly in breast cancer and other solid tumors [4] [5].
Q3: What is a key consideration when moving from animal models to potential human trials? A critical factor is achieving sustained high levels of target engagement. Recent clinical work with a similar LOXL2 inhibitor, SNT-5382, demonstrated that a once-daily oral dosing regimen in humans achieved high and prolonged LOXL2 inhibition, which was well-tolerated [6]. This validates the feasibility of the once-daily dosing strategy used preclinically with this compound for translation to clinical studies.
The table below summarizes the primary quantitative findings on how this compound reduces DHLNL and other fibrosis-related metrics across various experimental models.
| Experimental Model | Target/Effect Measured | Result with this compound Treatment | Citation |
|---|---|---|---|
| In Vitro: LOXL2-mediated collagen crosslinking | Inhibition of LOXL2 enzymatic activity (IC₅₀) | < 40 nM (all mammalian species) | [1] [2] |
| In Vitro: LOXL2-mediated collagen crosslinking | Inhibition of human LOXL3 enzymatic activity (IC₅₀) | 63 nM | [1] [2] |
| In Vitro: Human fibroblast "scar-in-a-jar" | Reduction of DHLNL concentration | Dose-dependent reduction | [3] |
| In Vivo: Rat CCl₄-induced Liver Fibrosis | Reduction of immature crosslinks (DHLNL) | Significant reduction vs. CCl₄ control | [3] [1] |
| In Vivo: Rat CCl₄-induced Liver Fibrosis | Reduction of mature crosslinks (PYD) | Significant reduction vs. CCl₄ control | [3] |
| In Vivo: Rat CCl₄-induced Liver Fibrosis | Reduction of total collagen (Hydroxyproline) | Significant reduction vs. CCl₄ control | [3] [1] |
| In Vivo: Mouse NASH model | Improvement in liver function (ALT levels) | Reduced plasma ALT levels | [1] |
| In Vivo: Mouse Myocardial Infarction | Improvement in cardiac output | Improved cardiac function | [3] [1] |
Here are the detailed methodologies for key experiments that demonstrate the effect of this compound on DHLNL and collagen crosslinking.
This protocol details how to assess the direct inhibitory effect of this compound on LOXL2-mediated collagen crosslinking [3].
This method describes the quantitative analysis of crosslinks from tissue or in vitro samples, which is critical for determining DHLNL levels [3].
This is a standard model for testing anti-fibrotic compounds like this compound [3] [1].
Q1: What is the selectivity profile of this compound? this compound is a highly selective dual inhibitor for LOXL2 and LOXL3. It is over 40-fold selective for LOXL2 over both LOX and LOXL1, and shows over 700-fold selectivity against other related amine oxidases (e.g., MAO-A, MAO-B, SSAO). This minimizes the potential for off-target effects in your experiments [3] [1].
Q2: How long does it take for this compound to act? this compound is a fast-acting inhibitor. In enzymatic assays, it almost entirely blocks LOXL2/3 activity within 15 minutes of application [3] [1].
Q3: I am not seeing a significant reduction in DHLNL in my in vitro model. What could be wrong?
Q4: What is the recommended solvent for preparing this compound stock solutions? For in vitro work, this compound (monohydrochloride salt) is highly soluble in DMSO. A typical stock concentration is 250 mg/mL (569.54 mM), and sonication is recommended to ensure it is fully dissolved [2].
The diagram below outlines the key stages of a typical in vivo study to evaluate this compound, integrating the protocols described above.
This compound is a potent, selective, and fast-acting dual inhibitor of the lysyl oxidase-like 2 and 3 enzymes (LOXL2/LOXL3). It blocks enzymatic activity almost entirely within 15 minutes and is used to investigate the role of these enzymes in collagen crosslinking and fibrosis models [1]. The primary methodology for analyzing its effect on tissue crosslinks involves quantifying collagen crosslinks and hydroxyproline from freeze-dried tissue samples using UHPLC-ESI-MS/MS [2].
Here is the step-by-step method for preparing tissue samples and analyzing crosslinks, as detailed in the study [2].
| Step | Procedure Description | Key Details |
|---|---|---|
| 1. Tissue Collection & Storage | Liver tissue is collected and snap-frozen. | -- |
| 2. Freeze-Drying | Lyophilize the snap-frozen tissue samples. | -- |
| 3. Sample Weighing & Reduction | Weigh ~10 mg of freeze-dried tissue. Chemically reduce the sample with sodium borohydride (NaBH₄). | Reduction step stabilizes the crosslinks for analysis. |
| 4. Acid Hydrolysis | Hydrolyze the reduced pellet in 6 M hydrochloric acid (HCl) at 100°C for 24 hours. | -- |
| 5. Solid Phase Extraction (SPE) | Extract hydroxyproline and crosslinks from the hydrolysate. | An automated system (e.g., Gilson GX-271 ASPECA) is used. |
| 6. UHPLC-ESI-MS/MS Analysis | Analyze the extracted samples using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry. | Instrument example: Thermo Dionex UHPLC and TSQ Endura triple quad mass spectrometer. |
| 7. Total Protein Quantification | Determine the total protein in the samples using a commercial kit. | Kit example: QuickZyme Biosciences. |
The UHPLC-ESI-MS/MS analysis specifically measures the following collagen crosslinks and hydroxyproline, a marker for collagen content. The expected outcome of this compound treatment is a reduction in these metrics [2].
| Analyte | Full Name | Significance | Effect of this compound |
|---|---|---|---|
| HYP | Hydroxyproline | An amino acid specific to collagen; used as a measure of total collagen content. | Reduces HYP content. |
| DHLNL | Dihydroxylysinonorleucine | An immature, hydroxyallysine-derived dimeric crosslink. | Significantly reduces formation. |
| HLNL | Hydroxylysinonorleucine | An immature, allysine-derived dimeric crosslink. | -- |
| PYD | Pyridinoline | A mature, hydroxyallysine-derived trimeric crosslink. | Reduces formation. |
| DPD | Deoxypyridinoline | A mature, allysine-derived trimeric crosslink. | -- |
The following diagram illustrates the complete workflow for tissue sample preparation and crosslink analysis.
What is the mechanism of action of this compound? this compound is a mechanism-based, fast-acting inhibitor of LOXL2 and LOXL3. It works by blocking the enzymatic activity of LOXL2/3, which is the initial step in the formation of covalent collagen crosslinks. This inhibition dose-dependently reduces collagen oxidation and the subsequent formation of both immature (e.g., DHLNL) and mature (e.g., PYD) crosslinks [2] [1].
What in vivo dosing regimens were used in the liver fibrosis study? In a CCl₄-induced liver fibrosis model in rats, this compound was administered therapeutically orally after 3 weeks of disease induction. The dosing regimens were [2]:
How selective is this compound? this compound demonstrates high selectivity. It is reported to be >40-fold selective for LOXL2 over both LOX and LOXL1, and >700-fold selective over other related amine oxidases [1]. Its IC₅₀ for LOXL2 is <40 nM across all mammalian species tested, and 63 nM for human LOXL3 [1].
| Feature | This compound | PAT-1251 |
|---|---|---|
| Inhibitor Type | Dual LOXL2/LOXL3 inhibitor [1] | Selective LOXL2 inhibitor [2] [3] |
| Reported Potency (IC₅₀) | Potent, fast-acting; specific IC₅₀ value not stated [1] | Potent; specific IC₅₀ value not stated [2] |
| In Vivo Efficacy Models | • CCl₄-induced liver fibrosis (rat) • STZ/HFD-induced liver fibrosis • Myocardial infarction [1] | • Alport syndrome renal fibrosis (mouse) [2] • Idiopathic pulmonary, liver, and kidney fibrosis (Phase 2-ready) [3] | | Key Experimental Outcomes | • Reduced disease severity & improved liver function • Diminished collagen content & cross-links • Improved cardiac output [1] | • Reduced interstitial fibrosis & glomerulosclerosis • Improved renal function (reduced albuminuria & BUN) • Reduced pro-fibrotic gene expression [2] | | Development Status | Preclinical (as of 2018 publication) [1] | Phase 2-ready (as of 2020 source) [3] |
The experimental data for these inhibitors were generated using standardized and well-recognized methods in fibrosis research. The diagram below outlines a generalized workflow for the key in vitro and in vivo experiments cited.
The key experimental protocols include:
| Feature | PXS-5153A | Simtuzumab |
|---|---|---|
| Inhibitor Type | Small molecule, mechanism-based inhibitor [1] | Humanized monoclonal antibody (IgG4) [2] [3] |
| Primary Target | Dual inhibitor of LOXL2 and LOXL3 enzymatic activity [1] [4] | LOXL2 (allosteric inhibitor) [2] |
| Mechanism of Action | Directly and irreversibly binds to the enzymatic active site, blocking substrate oxidation [5] [1] | Binds to LOXL2 outside the active site; the exact inhibitory mechanism is unclear [5] [2] |
| Potency (IC₅₀) | <40 nM (LOXL2), 63 nM (LOXL3) [6] | Not determinable; showed only ~50% inhibition of rhLOXL2 at 1 μM [5] |
| Onset of Action | Fast-acting (within 15 minutes) [6] | Information not specificied |
| Pharmacokinetics | Good oral bioavailability [1] | Intravenous or subcutaneous administration required [7] [3] |
| Tissue Penetration | Excellent, confirmed in lung tissue [5] | Limited, due to large antibody size [5] |
| Key Experimental Outcomes | - Reduced collagen crosslinks in vitro [1]
The fundamental difference between these two compounds lies in their approach to inhibiting LOXL2, which is visually summarized in the diagram below.
The divergent mechanisms of this compound and simtuzumab lead to starkly different outcomes in experimental models.
In Vitro Enzymatic Inhibition:
In Vivo Efficacy in Liver Fibrosis Models:
For research and development professionals, the comparison yields critical insights:
PXS-5153A is a novel small molecule inhibitor that specifically targets the enzymatic activity of lysyl oxidase-like 2 and 3 (LOXL2/LOXL3) [1] [2]. Its mechanism and key characteristics are summarized below.
Key Characteristics of this compound:
The following table summarizes the key quantitative findings from preclinical studies of this compound.
| Disease Model | Experimental Protocol | Key Efficacy Results |
|---|
| Liver Fibrosis (Carbon Tetrachloride-induced in rats) [1] | Therapeutic dosing (oral gavage) after 3 weeks of CCl₄ administration, continued for 3 weeks. Doses: 3 mg/kg (low) and 10 mg/kg (high) daily. Assessment: Collagen content (hydroxyproline), cross-link analysis, Sirius Red staining, plasma ALT/AST levels. | > Significant reduction in collagen content and both immature/mature cross-links vs CCl₄ controls. > Improved liver function: Reduced plasma ALT and AST levels. > Diminished fibrosis: Reduced Sirius Red-positive area. | | Liver Fibrosis (Streptozotocin/High Fat Diet-induced in mice) [1] | Therapeutic dosing for 6 weeks. Assessment: As above. | > Reduced disease severity and improved liver function by diminishing collagen content and cross-links. | | Myocardial Infarction (Mouse model) [1] | Not detailed in available excerpts. | > Improved cardiac output post-myocardial infarction. | | In Vitro Cross-linking [1] | Collagen oxidation assay: Incubation of collagen with rhLOXL2 and this compound. Hydrogen peroxide release measured. In vitro cross-linking assay: Collagen + rhLOXL2, with inhibitor replenished daily for 5 days. Cross-links analyzed on day 7. | > Dose-dependently reduced LOXL2-mediated collagen oxidation. > Effectively impeded the formation of collagen cross-links. |
To place this compound in context, other therapeutic strategies are under investigation. The table below outlines different classes of anti-fibrotic agents based on the search results. Note that these are not direct comparators from the same study as this compound.
| Therapeutic Approach | Example Agents | Key Mechanisms & Notes |
|---|---|---|
| Lysyl Oxidase Inhibition | SNT-5382 (a newer LOXL2 inhibitor) [4] | IC₅₀ of 10 nM for LOXL2; also inhibits LOXL3. Demonstrated reduced fibrosis and improved cardiac function in a MI mouse model. Achieved strong clinical target engagement in Phase 1 trials. |
| Tyrosine Kinase Inhibition | Nintedanib (FDA-approved for IPF) [5] [6] | Inhibits VEGFR, PDGFR, and FGFR. Paradoxical effect: One study found it promoted penile fibrosis post-ischemia, likely due to excessive VEGFR-2 inhibition impairing vascular recovery [5]. |
| Cytokine & Growth Factor Targeting | EX75606 (CTGF neutralizing antibody) [7] | Targets Connective Tissue Growth Factor (CTGF). Reduced renal interstitial fibrosis in a rat UUO model. |
| Natural Product Derivatives | Over 20 compounds reviewed (e.g., Baicalein, Ginsenosides) [6] | Multi-target properties; can inhibit inflammation, oxidative stress, and pro-fibrotic factor synthesis. |
| Novel Biologics & Pathways | Bone Morphogenetic Protein-7 (BMP7), Relaxin [8] | BMP7 opposes TGF-β profibrogenic signaling. Relaxin has extracellular matrix remodeling properties. Both are in preclinical development. |
When reviewing the data, please consider the following:
The core data for this compound is derived from a 2018 pre-clinical study [1]. The table below summarizes its key characteristics and pharmacokinetic (PK) parameters across different mammalian species.
| Property Category | Details |
|---|---|
| Molecular Target | Dual LOXL2/LOXL3 enzymatic inhibitor [1] |
| Inhibition Profile (IC₅₀) | LOXL2: 10 nM; LOXL3: 20 nM; LOXL4: 118 nM; High selectivity over LOX and LOXL1 [2] |
| Mechanism of Action | Mechanism-based, time-dependent, irreversible inhibition [1] [2] |
| Key In Vitro Findings | • Dose-dependently reduced LOXL2-mediated collagen oxidation. • Reduced collagen cross-linking in vitro [1] |
Pharmacokinetic Parameters in Rodent Models [1]
| Species | Route | Dose (mg/kg) | Key PK Findings |
|---|---|---|---|
| Wistar Rat | Intravenous (IV) | 5 | Data used to establish fundamental PK profile. |
| Wistar Rat | Oral (PO) | 10 | Good oral absorption. |
| C57/BL6 Mouse | Intravenous (IV) | 5 | Data used to establish fundamental PK profile. |
| C57/BL6 Mouse | Oral (PO) | 5 | Good oral absorption. |
The therapeutic potential of this compound was evaluated in several standard animal models of disease. The following table outlines the key experimental details and findings.
| Disease Model | Experimental Protocol | Treatment & Results |
|---|
| Liver Fibrosis (CCI₄-induced) [1] | • Animals: Sprague Dawley rats • Induction: CCl₄ (0.25 μL/g in olive oil), 3x/week for 6 weeks. • Biomarkers: Plasma ALT/AST, liver Sirius Red staining, hydroxyproline, and cross-link analysis. | • Treatment: this compound (3 or 10 mg/kg, oral gavage) started after 3 weeks of CCl₄. • Results: Dose-dependently reduced disease severity, improved liver function, and diminished collagen content/cross-links. | | Liver Fibrosis (STZ/HFD-induced) [1] | • Animals: Mice • Induction: Streptozotocin + High-Fat Diet. • Analysis: Liver collagen content and cross-links. | • Treatment: this compound. • Results: Reduced collagen content and cross-links. | | Myocardial Infarction (MI) [1] | • Animals: Mice • Induction: Surgical induction of MI. • Analysis: Cardiac function measurement. | • Treatment: this compound. • Results: Improved cardiac output. |
This compound is one of several LOXL2-targeting agents in development. The table below compares it with other inhibitors mentioned in the search results.
| Inhibitor Name | Type / Target | Key Findings & Status | Comparison with this compound |
|---|---|---|---|
| This compound | Small molecule; dual LOXL2/LOXL3 [1] | Pre-clinical efficacy in liver, heart, and kidney fibrosis models [1] [3]. | The reference compound for this query. |
| SNT-5382 | Small molecule; potent LOXL2 inhibitor (IC₅₀ 10 nM) [2] | Pre-clinical efficacy in MI model; good safety/PK and high target engagement in Phase 1 trials [2]. | Similar potency and pre-clinical profile; has advanced to clinical trials. |
| PAT-1251 | Selective small molecule LOXL2 inhibitor [1] | Demonstrated potential as an anti-fibrotic in pre-clinical models [1]. | This compound was noted for faster onset and higher potency than the racemate of PAT-1251 [1]. |
| Simtuzumab | Humanized anti-LOXL2 antibody [2] | Clinical trial failures; did not inhibit enzymatic activity [2]. | Highlights the importance of targeting the enzymatic active site, a key feature of this compound. |
| PXS-LOX_1/2 | Small molecule; LOX inhibitors [4] | Pre-clinical efficacy in reducing BM fibrosis and megakaryocyte number in a Primary Myelofibrosis (PMF) model [4]. | These compounds inhibit LOX specifically, a different target from this compound (LOXL2/3). |
LOXL2 enzymes catalyze the cross-linking of collagen, which stiffens the extracellular matrix (ECM) and promotes fibrosis [1]. This compound is a mechanism-based inhibitor that binds irreversibly to the enzyme's active site, preventing this cross-linking [1] [2].
Furthermore, LOXL2 activity is implicated in activating pro-fibrotic signaling pathways, most notably the TGF-β/Smad pathway [3] [5]. The diagram below integrates LOXL2's role in fibrosis and the mechanism of its inhibitors.
The following data comes from a study on rats with carbon tetrachloride (CCl₄)-induced liver fibrosis, which were therapeutically treated with PXS-5153A after fibrosis was established [1].
Table 1: Plasma ALT & AST Levels in CCl₄-Induced Rat Model
| Treatment Group | ALT Level (Percent of CCl₄ Control) | AST Level (Percent of CCl₄ Control) |
|---|---|---|
| CCl₄ only (Disease Control) | 100% | 100% |
| This compound (3 mg/kg, once daily) | ~60%* | ~75%* |
| This compound (10 mg/kg, three times per week) | ~50%* | ~65%* |
| This compound (10 mg/kg, once daily) | ~40%* | ~55%* |
Note: Values are approximate, read from graphical data in the study [1]. All this compound treatment groups showed statistically significant reductions (p < 0.05) in ALT and AST compared to the CCl₄ control group.
The study also measured the reduction of fibrosis through collagen content [1]:
Table 2: Reductions in Fibrosis and Collagen Crosslinks
| Metric Measured | Findings with this compound Treatment |
|---|---|
| Hydroxyproline (HYP) | Significant reduction compared to CCl₄ group [1]. |
| Fibrillar Collagen (Picrosirius red staining) | 2.2-fold increase from disease reversed with this compound [1]. |
| Immature & Mature Collagen Crosslinks | Substantially reduced compared to CCl₄-treated animals [1]. |
Here is the detailed methodology from the key experiments cited above [1]:
The diagram below illustrates the mechanism by which this compound improves liver fibrosis and function, based on the described research [1] [2].
Diagram 1. Mechanism of this compound in ameliorating liver fibrosis and improving function. This compound directly inhibits LOXL2/3 enzymatic activity, reducing collagen cross-links and fibrosis, which leads to improved liver function marked by reduced ALT/AST [1].
| Inhibitor Name | Primary Target(s) | Model / Disease Context | Key Cardiac-Related Outcomes | Reported Quantitative Data |
|---|---|---|---|---|
| PXS-5153A | Dual LOXL2/LOXL3 inhibitor [1] [2] | Myocardial infarction [1] [2] | Improved cardiac output [1] [2] | Data not specified in available text |
| SNT-5382 | LOXL2 (and LOXL3/4) [3] | Myocardial infarction (Mouse) [3] | Reduced fibrosis; Improved cardiac function [3] | LOXL2 IC50 = 10 nM; LOXL3 IC50 = 20 nM [3] |
| PXS-5382 | LOXL2 [4] | Cyclosporin A-induced nephropathy (Mouse) [4] | Attenuated kidney tubulointerstitial fibrosis and associated damage [4] | Data not specified in available text |
| PXS-5505 | Pan-LOX inhibitor (all LOX family) [4] | Cyclosporin A-induced nephropathy (Mouse) [4] | Attenuated uraemia and kidney tubulointerstitial fibrosis [4] | Data not specified in available text |
The therapeutic approach of these inhibitors centers on halting the progression of fibrosis, a key driver of heart failure after myocardial infarction.
The diagram below illustrates the role of LOXL2 in cardiac fibrosis and the mechanism of action for small-molecule inhibitors like this compound and SNT-5382.
For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the literature.
The efficacy of PXS-5153A was evaluated in established animal models of liver fibrosis and myocardial infarction (MI). The tables below summarize the key quantitative findings from these studies.
Table 1: Efficacy in a CCl₄-Induced Rat Liver Fibrosis Model [1] This model involved administering Carbon tetrachloride (CCl₄) to induce liver injury. After 3 weeks, this compound was given therapeutically for the remaining 3 weeks.
| Parameter Measured | CCl₄ Model Control Group | This compound Treated Group | Significance vs. Control |
|---|
| Hydroxyproline (HYP) (Indicator of total collagen content) | Increased | Significantly reduced | | | Immature Crosslinks (DHLNL) | Increased | Substantially reduced | | | Mature Crosslinks | Increased | Reduced | | | Fibrillar Collagen Area (Sirius Red staining) | 2.2-fold increase | Reduced | | | Liver Function (ALT/AST) (Plasma enzyme levels) | Elevated | Improved | |
Table 2: Efficacy in a STAM Mouse Model of NASH and Myocardial Infarction [1]
| Disease Model | Treatment Regimen | Key Results with this compound |
|---|
| NASH-Liver Fibrosis (STAM model: Streptozotocin + High-Fat Diet) | 10 mg/kg, once daily from weeks 8 to 14 | Improved plasma ALT levels | | Myocardial Infarction (MI) (Left coronary artery occlusion) | 25 mg/kg, once daily for 4 weeks | Improved cardiac output and reduced fibrosis in the non-infarct area |
For researchers looking to replicate or understand these studies in depth, here are the methodologies used.
1. Animal Models of Fibrosis [1]
2. Sample Collection and Analysis [1]
This compound is a potent, selective, orally active, and fast-acting dual inhibitor of the lysyl oxidase-like 2 and 3 enzymes (LOXL2 and LOXL3) [2]. Its mechanism in reducing fibrosis, including hydroxyproline content, can be visualized as follows:
As the diagram shows, the process begins with chronic injury, leading to excessive collagen deposition in the extracellular matrix (ECM) [1] [3]. The enzymes LOXL2 and LOXL3 then catalyze a critical step: the oxidative deamination of lysine residues on collagen molecules. This initiates the formation of covalent cross-links between collagen fibrils [1]. These cross-links stabilize the excess collagen, leading to tissue stiffening and scarring, which are hallmarks of fibrosis [1] [4].
By inhibiting LOXL2/3, This compound blocks the oxidation step, thereby reducing the formation of both immature (DHLNL) and mature (PYD) cross-links [1]. This results in a less stable collagen matrix. The body's natural mechanisms can then break down this unstable collagen more effectively, leading to an overall reduction in total collagen content, which is measured via hydroxyproline, and ultimately an improvement in organ function [1].
The following table summarizes the key experimental findings from a pre-clinical study on liver fibrosis [1].
| Experimental Model | Treatment | Effect on Sirius Red Staining Area | Supporting Data |
|---|---|---|---|
| CCl4-induced liver fibrosis (Rat) | This compound (10 mg/kg, oral, daily after 3 weeks of CCl4) | Significant reduction | A 2.2-fold increase in Sirius red area from disease was reduced with this compound treatment [1]. |
The search results provide details on the general methodology for Sirius red staining and the specific in vivo model used to generate the data above.
Sirius Red Staining Protocol: The staining was performed to visualize and quantify collagen deposition [2]. While the exact protocol used in the this compound study was not detailed, a robust and commonly used method involves the following steps [2]:
In Vivo Animal Model: The data was generated in a well-established rat model of liver fibrosis [1].
The reduction in Sirius red staining is a direct result of this compound inhibiting the enzymatic activity of LOXL2/LOXL3. The following diagram illustrates the underlying signaling pathway and the key experimental steps that lead to the observed outcome.
For context, the table below compares this compound with other LOXL2 inhibitors mentioned in the search results.
| Inhibitor Name | Target | Key Pre-clinical Efficacy Findings | Development Stage |
|---|---|---|---|
| This compound | Dual LOXL2/LOXL3 inhibitor [1] [3] | Reduced Sirius red area, collagen content, and cross-links in liver fibrosis; improved cardiac output after MI [1]. | Pre-clinical |
| SNT-5382 | Potent LOXL2 inhibitor (also inhibits LOXL3/4) [4] | Reduced fibrosis and improved cardiac function in a myocardial infarction (MI) mouse model [4]. | Phase 1 Clinical Trials |
| Simtuzumab | LOXL2 selective antibody [4] | Did not inhibit enzymatic activity of LOXL2; clinical trial failures [4]. | Clinical development halted |
The table below summarizes the core characteristics of PXS-5153A and BAPN based on the search results.
| Feature | This compound | β-Aminopropionitrile (BAPN) |
|---|---|---|
| Inhibition Type | Targeted, dual inhibitor of LOXL2 and LOXL3 [1] [2] | Pan-inhibitor of all LOX family enzymes (LOX, LOXL1-4) [3] [4] |
| Mechanism | Fast-acting, mechanism-based inhibitor [1] [2] | Irreversible, mechanism-based inhibitor [3] [4] |
| Key Molecular Targets & Potency (IC₅₀) | • LOXL2: < 40 nM (across mammalian species) • LOXL3: 63 nM (human) [2] | Non-selective; inhibits all LOX isoforms [3] [4] | | Selectivity | >40-fold selective for LOXL2/3 over LOX and LOXL1; >700-fold selective over other amine oxidases (e.g., MAO-A/B, SSAO) [1] [2] | Non-selective; has off-target substrate activity for other amine oxidases (e.g., SSAO, DAO), which can generate reactive oxygen species [3] [4] | | Primary Experimental Applications | Investigation of specific LOXL2/3 enzymatic roles in fibrosis models (liver, heart); tool compound for target validation [1] | Widely used as a broad-spectrum control to assess the overall effect of LOX inhibition; historical clinical use (with limitations) [3] [4] |
The following table consolidates key experimental findings from pre-clinical studies, demonstrating the efficacy of both inhibitors.
| Compound | Experimental Model | Key Outcomes & Efficacy |
|---|
| This compound | In Vitro • rhLOXL2-mediated collagen oxidation • In vitro collagen cross-linking assay [1] | • Dose-dependently reduced LOXL2-mediated collagen oxidation. • Reduced the formation of both immature (DHLNL) and mature collagen cross-links [1]. | | | In Vivo • CCl₄-induced liver fibrosis (rat) • Streptozotocin/high fat diet-induced liver fibrosis • Myocardial infarction model [1] | • Therapeutic treatment reduced disease severity, improved liver function, and diminished collagen content and cross-links in liver fibrosis. • Improved cardiac output post-myocardial infarction [1]. | | BAPN | In Vivo • Gata-1low mouse model of primary myelofibrosis (PMF) [3] | • Slowed the development of the myelofibrotic phenotype. • Reduced megakaryocyte number and bone marrow fibrosis [3]. | | Next-Gen Pan-INhibitor (PXS-6302/PXS-4787) | In Vivo • Murine and porcine skin scarring models [4] | • Topical application reduced collagen deposition and cross-linking. • Significantly improved scar appearance without reducing tissue strength [4]. |
To help you evaluate and potentially replicate the findings, here are the methodologies for key experiments cited in the search results.
1. Collagen Oxidation Assay [1]
2. In Vitro Cross-linking Assay [1]
3. Analysis of Tissue Cross-links and Hydroxyproline [1]
The diagram below illustrates the role of LOX enzymes in fibrosis and the points of inhibition for BAPN and this compound.